Dabigatran-d3 is a deuterated analog of Dabigatran, a potent, reversible, oral direct thrombin inhibitor. As a stable isotope-labeled compound, Dabigatran-d3 serves primarily as an internal standard in analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , , ] Its primary role in scientific research is to facilitate the accurate and precise quantification of Dabigatran in biological matrices, such as plasma. [, , , , ] This application is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Dabigatran.
Dabigatran-d3 is a stable isotope-labeled analog of dabigatran, which is an oral anticoagulant used primarily for the prevention of thromboembolic events in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. The “d3” designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in pharmacokinetic studies, specifically in tracing and quantifying dabigatran concentrations in biological samples.
Dabigatran-d3 is synthesized from dabigatran etexilate, the prodrug form of dabigatran. The synthesis involves the incorporation of deuterium into the molecular structure during the production process. The primary sources for its synthesis include pharmaceutical companies and specialized laboratories focusing on isotopically labeled compounds.
Dabigatran-d3 falls under the category of anticoagulants, specifically direct thrombin inhibitors. It is classified as a small molecule drug and is utilized primarily in clinical research settings to study the pharmacokinetics and pharmacodynamics of dabigatran.
The synthesis of dabigatran-d3 typically involves several chemical reactions that incorporate deuterium into the structure of dabigatran. The general synthetic route may include:
The synthesis often employs techniques such as liquid chromatography for purification and characterization, ensuring high purity and yield. Specific conditions such as temperature, pressure, and reaction time are meticulously controlled to optimize the incorporation of deuterium.
Dabigatran-d3 retains the core structure of dabigatran but includes three deuterium atoms at specific positions within its molecular framework. This modification does not significantly alter its therapeutic properties but allows for enhanced detection methods in analytical chemistry.
The molecular formula for dabigatran is CHNO, while for dabigatran-d3, it would be CHDNO. The presence of deuterium can be confirmed through mass spectrometry, where a shift in molecular weight corresponding to the addition of three units (from hydrogen to deuterium) is observed.
Dabigatran-d3 undergoes similar chemical reactions as its non-labeled counterpart, including:
The kinetic parameters associated with these reactions can be studied using various analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). These methods allow for precise quantification of dabigatran-d3 in biological matrices.
Dabigatran acts as a direct inhibitor of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial in blood clot formation. The mechanism involves competitive inhibition at the active site of thrombin.
Studies have shown that dabigatran has a rapid onset of action with peak plasma concentrations typically occurring within 1-2 hours after administration. The pharmacokinetics can be quantitatively assessed using dabigatran-d3 as an internal standard during mass spectrometric analysis.
Relevant data can be obtained from studies focusing on its stability profile under various conditions, which are critical for ensuring accurate results during pharmacological evaluations.
Dabigatran-d3 is primarily utilized in research settings for:
Dabigatran-d3 (chemical name: BIBR 953-d3; molecular formula: C25H22D3N7O3) is a tri-deuterated isotopologue of the direct thrombin inhibitor dabigatran (BIBR 953), where three hydrogen atoms at the N-methyl position of the benzimidazole moiety are replaced with deuterium. This strategic labeling yields a molecular weight of 474.53 g/mol compared to 471.50 g/mol for unlabeled dabigatran – a mass difference that is readily distinguishable in mass spectrometers while maintaining the compound's essential chemical and biological properties [3] [6] [9]. The deuterium substitution occurs at a metabolically stable site, ensuring the label remains intact during analytical procedures without altering the molecule's affinity for thrombin. Biochemical characterization reveals Dabigatran-d3 retains the potent inhibitory activity of its parent compound, exhibiting a Ki of 4.5 nM against thrombin and an IC50 of 10 nM against thrombin-induced platelet aggregation, confirming that isotopic substitution does not significantly perturb drug-target interactions [9].
The metabolic activation pathway of dabigatran etexilate (the prodrug) underscores the significance of isotopologue development. Following oral administration, intestinal carboxylesterase-2 (CES2) catalyzes the initial hydrolysis to the intermediate metabolite dabigatran ethyl ester (M2), which hepatic carboxylesterase-1 (CES1) subsequently converts to active dabigatran. This multi-step activation exhibits substantial interindividual variability (∼5.5-fold) due to genetic polymorphisms in CES1 (e.g., G143E variant) and CES2, necessitating precise analytical methods for therapeutic drug monitoring. Dabigatran-d3 provides an essential reference for quantifying these metabolic intermediates in complex matrices [5] [10].
Table 2: Enzymatic Parameters in Dabigatran Metabolism
Enzyme | Substrate | Product | Tissue Localization | Impact of Genetic Variants |
---|---|---|---|---|
CES2 | Dabigatran etexilate | M2 (dabigatran ethyl ester) | Intestinal epithelium | Limited polymorphism data; activity affected by drug inhibitors |
CES1 | M2 (dabigatran ethyl ester) | Dabigatran | Hepatocytes | G143E variant reduces catalytic efficiency by >90% |
CYP450 system | Not involved | N/A | N/A | Dabigatran metabolism is CYP-independent |
The mass shift introduced by deuterium (Δm/z = 3) enables unambiguous differentiation between endogenous dabigatran and the isotopologue in mass spectrometers, providing a critical internal reference for quantification. This capability is particularly valuable given dabigatran's narrow therapeutic range (50–300 ng/mL) and the significant clinical implications of concentration deviations. LC-MS/MS methods employing Dabigatran-d3 as an internal standard achieve exceptional analytical sensitivity with lower limits of quantification (LLOQ) typically below 1 ng/mL – approximately 100-fold more sensitive than functional coagulation assays like Hemoclot or Ecarin Clotting Time. The deuterated standard compensates for ion suppression effects caused by phospholipids in plasma samples, which can reduce signal intensity by 15-25% in uncalibrated methods [4] [7] [10].
Dabigatran-d3 enables robust method validation for dabigatran quantification, meeting regulatory requirements for accuracy (typically 85-115% recovery) and precision (<15% relative standard deviation). When incorporated into LC-MS/MS workflows, it facilitates the detection of paradoxical thrombin generation phenomena observed at low dabigatran concentrations (136–545 nmol/L), a phenomenon attributed to differential inhibition of protein C activation and factor V degradation. This unexpected procoagulant effect would be challenging to quantify accurately without isotope-corrected measurements [4] [10]. In clinical research settings, Dabigatran-d3 has been instrumental in establishing correlations between plasma concentrations and viscoelastic testing parameters like ROTEM clotting time (CT) and maximum clot firmness (MCF), with correlation coefficients reaching r = 0.92–0.93 for Ex-tem assays [7].
Table 3: Validation Metrics of Dabigatran Assays Using Dabigatran-d3
Performance Parameter | Without Isotopic Standard | With Dabigatran-d3 | Improvement Factor |
---|---|---|---|
Lower Limit of Quantification | 5–10 ng/mL | 0.5–1 ng/mL | 5-10x |
Intra-day Precision (%RSD) | 15-25% | 2-5% | 3-7x |
Matrix Effect Compensation | Incomplete correction | >95% compensation | Critical improvement |
Accuracy at LLOQ | 80-120% | 95-105% | Significant enhancement |
The application of Dabigatran-d3 extends to pharmacogenomic research, where it enables precise quantification of concentration differences attributable to genetic polymorphisms in carboxylesterase enzymes. Studies have demonstrated that carriers of the CES1 G143E variant (rs71647871) exhibit 35-40% lower active dabigatran concentrations due to impaired conversion of the intermediate metabolite M2 to dabigatran. Similarly, research using deuterated standards has quantified the 18-22% higher plasma concentrations in females compared to males, attributed to greater hepatic CES1 expression and activity. These findings underscore the importance of Dabigatran-d3 in elucidating sources of pharmacokinetic variability that could inform personalized dosing strategies [5] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0